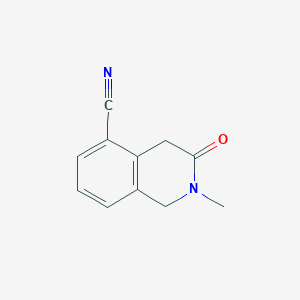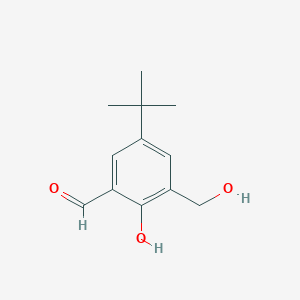
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester is an organic compound with the molecular formula C₉H₉ClN₂O₄ It is a derivative of pyridinecarboxylic acid, featuring a chloro, methyl, and nitro substituent on the pyridine ring, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester typically involves the esterification of 4-pyridinecarboxylic acid derivatives. One common method includes the reaction of 2-chloro-6-methyl-3-nitro-4-pyridinecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents like ethanol or methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-amino-6-methyl-3-nitro-4-pyridinecarboxylic acid.
Substitution: 2-substituted-6-methyl-3-nitro-4-pyridinecarboxylic acid derivatives.
Hydrolysis: 2-chloro-6-methyl-3-nitro-4-pyridinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methyl substituents may influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-pyridinecarboxylic acid
- 6-Methyl-3-nitro-4-pyridinecarboxylic acid
- Ethyl 4-pyridinecarboxylate
Uniqueness
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups on the pyridine ring can significantly influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
70026-90-3 |
|---|---|
Molekularformel |
C9H9ClN2O4 |
Molekulargewicht |
244.63 g/mol |
IUPAC-Name |
ethyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C9H9ClN2O4/c1-3-16-9(13)6-4-5(2)11-8(10)7(6)12(14)15/h4H,3H2,1-2H3 |
InChI-Schlüssel |
CWQHCQZATRDKSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NC(=C1)C)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
![D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-](/img/structure/B12098212.png)
![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)


![2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)



![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)



